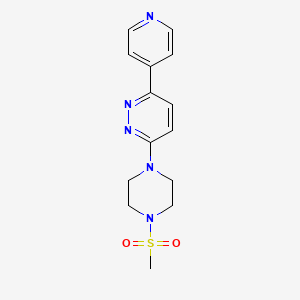![molecular formula C19H19N5O2S B6529032 3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946213-84-9](/img/structure/B6529032.png)
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.12594604 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target bacterial species.
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant inhibitory activity . The compound likely interacts with essential proteins or enzymes in the target organism, disrupting their normal function and leading to inhibition of growth or survival.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Based on its potential anti-tubercular activity , the compound likely leads to the inhibition of growth or survival of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-27(26,17-6-2-1-3-7-17)24-13-11-23(12-14-24)19-9-8-18(21-22-19)16-5-4-10-20-15-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVUYCGGUIOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528967.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528999.png)
![3-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529002.png)
![3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529007.png)
![3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529014.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529022.png)
![3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529023.png)
![3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529025.png)
![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529054.png)
